molecular formula C13H17NO3 B310511 Ethyl 3-(isobutyrylamino)benzoate

Ethyl 3-(isobutyrylamino)benzoate

Cat. No.: B310511
M. Wt: 235.28 g/mol
InChI Key: XYHNTQIRBVSNQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(isobutyrylamino)benzoate is an ethyl ester derivative of benzoic acid featuring an isobutyrylamino substituent at the 3-position of the aromatic ring. The compound’s structure combines a polar amide group (isobutyrylamino) with the lipophilic ethyl ester moiety, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 3-(2-methylpropanoylamino)benzoate

InChI

InChI=1S/C13H17NO3/c1-4-17-13(16)10-6-5-7-11(8-10)14-12(15)9(2)3/h5-9H,4H2,1-3H3,(H,14,15)

InChI Key

XYHNTQIRBVSNQT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C)C

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin cements compared to methacrylate derivatives due to electron donation .
  • Steric Effects : Bulky substituents (e.g., isobutyryl) reduce crystallization efficiency, as observed in alkyl benzoate derivatives .
  • Heterocyclic Influence : Pyridazine and isoxazole substituents enhance thermal stability and intermolecular interactions in materials science applications .

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